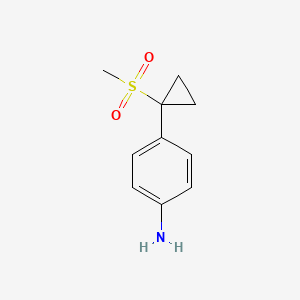

4-(1-Methanesulfonylcyclopropyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-(1-methylsulfonylcyclopropyl)aniline |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 |

InChI Key |

GKNOTZGZXZHHDA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Strategic Synthetic Approaches to 4 1 Methanesulfonylcyclopropyl Aniline and Its Analogues

Direct Synthesis of the Core Molecular Scaffold

The direct synthesis of 4-(1-methanesulfonylcyclopropyl)aniline involves the sequential or convergent construction of its key components: the cyclopropane (B1198618) ring, the sulfone group, and the aniline (B41778) moiety.

A primary challenge in synthesizing the target molecule is the efficient construction of the 1-methanesulfonylcyclopropyl group. Several methods have been developed to create cyclopropyl (B3062369) sulfones, which can then be elaborated to include the aniline fragment.

One effective method involves the reaction of terminal epoxides with sulfonyl-stabilized phosphonate (B1237965) ylids. For example, treatment of enantiopure epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate can yield trans-cyclopropyl sulfones with high diastereoselectivity. nih.gov Another powerful technique is the Simmons-Smith cyclopropanation, which utilizes zinc carbenoids to convert alkenes into cyclopropanes. nih.gov Modified versions of this reaction can be applied to vinyl sulfones to directly install the sulfonylcyclopropyl moiety.

More recently, biocatalytic methods have emerged as a highly efficient and stereoselective approach. Engineered carbene transferase enzymes, often based on myoglobin, can catalyze the cyclopropanation of a wide range of vinylarenes using sulfone diazos as carbene precursors. digitellinc.com This enzymatic approach achieves high yields and excellent enantioselectivity (up to 99% ee) under mild reaction conditions. digitellinc.com

| Method | Precursors | Key Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|---|

| From Epoxides | Terminal Epoxides, Sulfonylmethylphosphonates | Sodium Hydride, DME | High Diastereoselectivity, Stereocontrolled | nih.gov |

| Simmons-Smith Reaction | Vinyl Sulfones | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | Well-established, Applicable to Alkenes | nih.gov |

| Biocatalytic Cyclopropanation | Vinylarenes, Sulfone Diazos | Engineered Carbene Transferase (e.g., Myoglobin-based) | High Yields, Excellent Enantioselectivity, Mild Conditions | digitellinc.com |

Once the sulfonylcyclopropyl fragment is formed, it must be attached to an aniline ring. This can be achieved by starting with a pre-functionalized aniline derivative or by functionalizing a benzene (B151609) ring and subsequently converting a substituent (like a nitro group) into an amine.

Directed aromatic functionalization reactions are a powerful tool for this purpose. nih.gov For instance, a Friedel-Crafts alkylation reaction can be used to introduce an alkyl group at the 4-position of an aniline derivative. google.com However, the aniline's amino group is highly reactive with Lewis acid catalysts, often necessitating the use of a protecting group, such as an acetyl or methoxycarbonyl group, to temporarily lower its nucleophilicity and prevent unwanted side reactions. google.com The protected 2-haloaniline can then be alkylated, followed by deprotection to yield the desired product.

Another strategy involves palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. ustc.edu.cnresearchgate.net In this context, one could envision coupling a (1-methanesulfonylcyclopropyl)-substituted aryl halide with ammonia (B1221849) or an ammonia equivalent, or conversely, coupling 4-bromoaniline (B143363) with a suitable cyclopropylamine (B47189) precursor, although the latter would require subsequent installation of the sulfone.

Advanced Methodologies for Related Cyclopropyl-Sulfone-Aniline Architectures

The synthesis of analogues of this compound often requires more sophisticated and flexible synthetic strategies that allow for greater molecular diversity. These advanced methodologies include transition metal-catalyzed cross-couplings, radical-mediated pathways, and stereoselective approaches.

Transition metal catalysis has revolutionized the assembly of complex organic molecules and is highly applicable to the synthesis of cyclopropyl-sulfone-aniline architectures. uniurb.itmdpi.com Palladium-catalyzed cross-coupling reactions are particularly prominent. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organohalide, is one of the most efficient methods for aryl-aryl bond formation. acs.org It could be used to couple a boronic acid or ester derivative of the aniline moiety with a halogenated cyclopropyl sulfone precursor, or vice versa. The mild conditions and broad functional group tolerance make it ideal for complex molecule synthesis. acs.org

Buchwald-Hartwig Amination: As mentioned previously, this reaction is a key method for C-N bond formation. ustc.edu.cn It is widely used in pharmaceutical synthesis to construct aniline and aniline derivatives from aryl halides or triflates. beilstein-journals.org

Negishi Cross-Coupling: This reaction utilizes an organozinc compound and an organohalide with a nickel or palladium catalyst. ustc.edu.cn It offers an alternative to the Suzuki coupling for forming C-C bonds.

| Reaction | Catalyst/Ligand System | Coupling Fragment A | Coupling Fragment B | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | 4-Aminophenylboronic acid | 1-Bromo-1-(methanesulfonyl)cyclopropane | Aryl-Cyclopropyl (C-C) | acs.org |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | 4-Bromo-(1-methanesulfonylcyclopropyl)benzene | Ammonia or Amine equivalent | Aryl-Amine (C-N) | ustc.edu.cnresearchgate.net |

| Negishi | PdCl₂(dppf) or Ni catalyst | (4-Aminophenyl)zinc chloride | 1-Bromo-1-(methanesulfonyl)cyclopropane | Aryl-Cyclopropyl (C-C) | ustc.edu.cn |

Radical chemistry offers unique pathways for the construction of complex molecules under mild conditions. rsc.org The generation of sulfonyl radicals from sources like DABCO·(SO₂)₂ or Na₂S₂O₅ can initiate cascade reactions to form cyclic sulfones. rsc.orgmdpi.com

One potential radical-based strategy involves the addition of a sulfonyl radical to an appropriately substituted alkene or alkyne, followed by an intramolecular cyclization to form the cyclopropyl ring. For example, radical-triggered three-component bicyclization cascades have been reported for synthesizing polycyclic sulfones. rsc.org While not directly forming a simple cyclopropane, these methods demonstrate the utility of sulfonyl radicals in complex cyclizations. Furthermore, sulfinyl radicals, generated from sulfinyl sulfones, can participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons, offering a pathway to install sulfur functionalities that can be later oxidized to sulfones. nih.gov

Many modern pharmaceuticals are chiral, necessitating synthetic methods that can control stereochemistry. Several stereoselective approaches can be applied to the synthesis of chiral analogues of this compound.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of unsaturated sulfones is a powerful method for creating chiral sulfones. rsc.orgbohrium.com Transition metals like ruthenium, rhodium, iridium, and nickel, paired with chiral ligands, can effectively reduce α,β-unsaturated sulfones to their saturated, chiral counterparts with high enantioselectivity. rsc.orgrsc.org This strategy could be used to create a chiral sulfone which is then subjected to cyclopropanation.

Enantioselective Cyclopropanation: As discussed, engineered enzymes can provide highly enantioselective routes to chiral cyclopropyl sulfones directly from prochiral starting materials. digitellinc.com

Enantioselective Cyclopropylalkynylation: For building more complex analogues, the catalytic enantioselective addition of cyclopropylacetylene (B33242) to imines (or imines generated in situ from α-amido sulfones) provides access to chiral propargylic amines containing a cyclopropyl group. mdpi.com This reaction, often catalyzed by a chiral BINOL-type zinc complex, can produce products in good yields and high enantioselectivities. mdpi.com The resulting alkyne and amine functionalities offer handles for further synthetic transformations.

| Approach | Substrate | Catalyst/Reagent | Chiral Moiety Formed | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | α,β-Unsaturated Sulfone | [Rh(COD)₂]BF₄ with Chiral Ligand | Chiral Alkyl Sulfone | rsc.orgrsc.org |

| Biocatalytic Cyclopropanation | Vinylarene, Sulfone Diazo | Engineered Carbene Transferase | Chiral Cyclopropyl Sulfone | digitellinc.com |

| Enantioselective Cyclopropylalkynylation | α-Amido Sulfone (Imine Precursor) | Chiral BINOL-Zinc Complex | Chiral Propargylic Amine | mdpi.com |

One-Pot and Cascade Reactions for Increasing Molecular Complexity

A hypothetical one-pot approach to a precursor of the target molecule could involve the reaction of a suitable aniline derivative, a sulfonyl-activated cyclopropane precursor, and a third component to build the core structure in a single step. For instance, a cascade reaction could be initiated by a Michael addition of an aniline to an electrophilic cyclopropane, followed by an intramolecular cyclization or rearrangement to rapidly build molecular complexity. Research into the synthesis of other complex molecules, such as sulfonyl amidines and thiazolidin-4-ones, has demonstrated the power of one-pot, three-component syntheses. rsc.orgthieme-connect.com These methods often proceed under mild, solvent-free conditions, which is environmentally advantageous. rsc.org

Cascade reactions, in particular, offer an elegant route to complex cyclic systems. A recently developed triple C-C bond-forming cascade process for synthesizing heteroaryl cyclopropanes involves the reaction of vinyl sulfonium (B1226848) salts and sulfones. nih.gov This process proceeds through a conjugate addition, a Smiles-Truce rearrangement, and a final ring closure. Adapting such a strategy could provide a novel pathway to functionalized cyclopropyl aniline derivatives.

The table below illustrates the variety of bonds formed and the complexity achieved in representative one-pot and cascade reactions, highlighting the potential of these strategies.

| Reaction Type | Reactants | Key Bonds Formed | Product Class |

| Three-Component Sulfonyl Amidine Synthesis | Sulfonyl azide, methyl propiolate, secondary cyclic amine | C-N, C=N | Sulfonyl Amidines |

| Six-Component Tetrazole-Triazole Synthesis | Isocyanide, amine, aldehyde, azide, propargyl bromide, sodium azide | C-C, C-N (x4), N-N | Tetrazole-Triazole Hybrids |

| Heteroaryl Cyclopropane Cascade | Vinyl sulfonium salt, sulfone | C-C (x3) | Heteroaryl Cyclopropanes |

This table presents examples of complex molecules synthesized via one-pot and cascade reactions to illustrate the potential of these methods for constructing complex structures like this compound.

Oxidation Strategies for the Precise Introduction of the Sulfone Moiety

The oxidation of a sulfide (B99878) to a sulfone is a critical transformation in the synthesis of this compound. This step must be precise and high-yielding to be effective. The oxidation of sulfides is a well-established process, with a variety of reagents and catalytic systems available to achieve this transformation efficiently and selectively. researchgate.net

The oxidation proceeds in two steps: from sulfide to sulfoxide (B87167), and then from sulfoxide to sulfone. nih.gov The second step generally requires more forcing conditions. nih.gov A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂), often used in conjunction with a catalyst to enhance its reactivity and selectivity. mdpi.comrsc.org

Several catalytic systems have been developed for the H₂O₂-mediated oxidation of sulfides to sulfones:

Titanium-based catalysts: Heterogeneous TiO₂ catalysts have demonstrated high selectivity for affording sulfones from arylalkyl and diaryl sulfides with aqueous H₂O₂, providing an environmentally friendly alternative to stoichiometric oxidants. rsc.org

Tungstate-based catalysts: Recyclable silica-based tungstate (B81510) interphase catalysts are effective for the selective oxidation of various sulfides to sulfones at room temperature using 30% H₂O₂.

Carbon-based catalysts: Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been employed as a heterogeneous nanocatalyst for the oxidation of alkyl and aryl sulfides to sulfones with 30% H₂O₂ under solvent-free conditions. rsc.org

Metal-free systems: A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free, environmentally benign method for the oxidation of sulfides to sulfones, often without the observation of the intermediate sulfoxide. organic-chemistry.org

The choice of oxidant and catalyst depends on the substrate's functional group tolerance and the desired reaction conditions. The following table summarizes various oxidizing agents and their typical reaction conditions for the synthesis of sulfones from sulfides.

| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature | Key Advantages |

| Hydrogen Peroxide (H₂O₂) | TiO₂ | Acetonitrile | 80 °C | Heterogeneous, recyclable catalyst |

| Hydrogen Peroxide (H₂O₂) | MWCNTs-COOH | Solvent-free | Room Temp. | High yield, recyclable nanocatalyst |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Not specified | Metal-free, environmentally benign |

| m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane | Room Temp. | Readily available, generally effective |

| Oxone® (Potassium peroxymonosulfate) | None | Methanol/Water | Room Temp. | Solid, stable, and safe oxidant |

This table provides a comparative overview of common oxidation strategies for the conversion of sulfides to sulfones.

Nucleophilic Cyclopropylation Strategies Utilizing Anilines

The term "nucleophilic cyclopropylation strategies utilizing anilines" can encompass several synthetic approaches where the aniline moiety plays a crucial role as a nucleophile in the formation of the final product. A direct approach would involve the nucleophilic attack of an aniline derivative on an activated cyclopropane.

Donor-acceptor (D-A) cyclopropanes are susceptible to ring-opening reactions with nucleophiles. thieme-connect.com In this context, an aniline could act as a nitrogen nucleophile, attacking the cyclopropane ring to form a γ-amino functionalized compound. This intermediate could then potentially undergo further transformations to yield the desired 1-substituted cyclopropylamine architecture. The reactivity of the cyclopropane is enhanced by the presence of both an electron-donating group and an electron-withdrawing group.

Another relevant strategy is the copper-promoted N-cyclopropylation of anilines. While this method typically forms an N-cyclopropyl bond, it highlights the ability of anilines to participate in transition-metal-catalyzed reactions with cyclopropyl donors, such as cyclopropylboronic acid. nih.gov This reaction proceeds in the presence of a copper(II) acetate catalyst and a bipyridine ligand. nih.gov

A more plausible synthetic route to this compound likely involves the construction of the aryl-cyclopropyl bond through other means, followed by the introduction of the amino and methanesulfonyl groups. For example, the synthesis of aryl cyclopropyl sulfides can be achieved through a copper-catalyzed reaction of thiophenols with cyclopropylboronic acid. chemistryviews.org The resulting sulfide can then be oxidized to the sulfone, and the aniline functionality can be introduced via nitration and subsequent reduction.

The table below outlines conceptual nucleophilic strategies involving anilines for the synthesis of functionalized cyclopropanes.

| Strategy | Aniline Role | Key Reagents/Catalysts | Intermediate/Product Type |

| Ring-opening of D-A Cyclopropanes | Nucleophile | Donor-Acceptor Cyclopropane | γ-Amino functionalized compound |

| Copper-Promoted N-Cyclopropylation | Nucleophile | Cyclopropylboronic acid, Cu(OAc)₂ | N-Cyclopropylaniline |

| Reaction with Activated Cyclopropenes | Nucleophile | 3,3-Disubstituted Cyclopropenes | Functionalized cyclopropylamine derivative |

This table summarizes different conceptual strategies where anilines can be utilized as nucleophiles in the synthesis of cyclopropane-containing molecules.

Mechanistic Elucidation of Reactions Involving 4 1 Methanesulfonylcyclopropyl Aniline Structures

Investigation of Transition States and Reaction Intermediates

Computational chemistry provides powerful tools for investigating the transient species that govern the course of a chemical reaction. In the context of reactions involving aniline (B41778) derivatives, transition states and intermediates can be elucidated through methods like Density Functional Theory (DFT). For instance, in the reaction of 4-methyl aniline with hydroxyl radicals, computational studies have identified various transition states for both addition and abstraction reactions. acs.orgresearchgate.net The addition of the OH radical to the aromatic ring proceeds through transition states where the C-O bond is partially formed, leading to the formation of adduct intermediates. acs.orgresearchgate.net

Similarly, for reactions involving the cyclopropyl (B3062369) group, the nature of transition states in nucleophilic substitution reactions is of interest. SN2 reactions at a cyclopropyl carbon are generally disfavored due to increased ring strain in the trigonal bipyramidal transition state. However, they are considered possible, albeit at a lower rate compared to acyclic systems. stackexchange.com The transition state for a hypothetical SN2 reaction on the cyclopropyl carbon of 4-(1-Methanesulfonylcyclopropyl)aniline would involve the approaching nucleophile and the leaving group situated at approximately 180° to each other, leading to an inversion of configuration at the carbon center. stackexchange.commasterorganicchemistry.com

Intermediates in reactions of aniline derivatives can also be ionic. For example, the Bamberger rearrangement of N-phenylhydroxylamine is proposed to proceed through an aniline dication-like transition state, highlighting the potential for charged intermediates in reactions of substituted anilines. beilstein-journals.org

Detailed Analyses of Radical Pathway Propagations

Radical reactions offer a powerful avenue for the functionalization of aromatic compounds. In the case of this compound, radical pathways could be initiated at either the aniline or the sulfonyl group.

The reaction of aniline derivatives with radicals has been a subject of detailed study. For example, the reaction of 4-methyl aniline with hydroxyl radicals has been computationally investigated, revealing that the reaction can proceed via hydrogen abstraction from the amino group or the methyl group, or through radical addition to the aromatic ring. acs.orgresearchgate.net The propagation of these radical pathways would involve the newly formed aniline-based radical reacting with other species in the reaction mixture.

The methanesulfonyl group can also participate in radical reactions. Aryl sulfones can serve as precursors to aryl radicals under photocatalytic conditions. rsc.org Upon single-electron transfer, a radical anion of the sulfone can be formed, which may then fragment to generate an aryl radical and a sulfinate anion. rsc.org This aryl radical can then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions. The propagation of such a radical chain process would depend on the specific reaction conditions and the nature of the radical acceptor.

| Radical Species | Mode of Generation | Potential Subsequent Reactions |

| Aniline Radical Cation | Oxidation of the aniline nitrogen | Deprotonation, reaction with nucleophiles |

| Aryl Radical | Reductive cleavage of the C-S bond in the sulfone | Addition to alkenes, C-H arylation |

| Sulfonyl Radical | Oxidation of a sulfinate | Addition to alkenes or alkynes |

Probing Ionic and Polar Reaction Mechanisms (e.g., SN2-type nucleophilic attacks)

Ionic and polar reaction mechanisms are fundamental to the reactivity of this compound. The aniline moiety can act as a nucleophile or a base, while the electrophilic nature of the cyclopropane (B1198618) ring and the carbon-sulfur bond can be exploited in various transformations.

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it nucleophilic. It can participate in reactions such as alkylation, acylation, and condensation reactions. researchgate.netresearchgate.net The reactivity of the aniline can be modulated by the electronic nature of the substituents on the aromatic ring.

Nucleophilic substitution at the cyclopropyl carbon attached to the sulfonyl group is a plausible, though challenging, reaction pathway. The SN2 mechanism requires a backside attack of the nucleophile, which is sterically hindered in a cyclopropane ring. stackexchange.com Furthermore, the transition state of an SN2 reaction involves a trigonal bipyramidal geometry, which would introduce significant angle strain in the three-membered ring. stackexchange.commasterorganicchemistry.com Despite these challenges, SN2 reactions on cyclopropyl systems are not entirely unknown and their feasibility would depend on the nature of the nucleophile, the leaving group, and the reaction conditions. stackexchange.com

| Reaction Type | Electrophilic Center | Nucleophile | Key Mechanistic Feature |

| N-Alkylation | Alkyl halide | Aniline nitrogen | SN2 reaction at the alkyl halide |

| N-Acylation | Acyl chloride | Aniline nitrogen | Nucleophilic acyl substitution |

| SN2 at Cyclopropane | Cyclopropyl carbon | Strong nucleophile | Inversion of stereochemistry, high activation energy |

Elucidation of Catalytic Cycles in Metal-Mediated and Photocatalytic Transformations

Transition metal catalysis and photocatalysis have emerged as powerful tools for the synthesis and functionalization of complex organic molecules. Reactions involving this compound can be effectively mediated by various catalytic systems.

In metal-catalyzed cross-coupling reactions, such as those employing palladium or copper, the aniline moiety can be a versatile coupling partner. beilstein-journals.org A general catalytic cycle for a Pd-catalyzed C-N cross-coupling reaction would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to an aryl halide.

Ligand Exchange: The aniline derivative coordinates to the Pd(II) center.

Reductive Elimination: The C-N bond is formed, and the desired product is released, regenerating the Pd(0) catalyst.

Photocatalysis offers a mild and efficient way to generate radical intermediates. In the context of the methanesulfonyl group, a photocatalytic cycle for the functionalization of the C-S bond could be envisioned. rsc.org For example, a photoexcited catalyst can engage in a single-electron transfer (SET) with the sulfone, leading to the formation of a radical anion. This intermediate can then fragment to produce an aryl radical, which can be trapped by a suitable reaction partner. The catalytic cycle is closed by the regeneration of the ground-state photocatalyst. rsc.orgmdpi.com

A plausible photocatalytic cycle involving an aryl sulfone is depicted below:

Photoexcitation: The photocatalyst (PC) absorbs light and is excited to PC*.

Single-Electron Transfer (SET): PC* can be reductively or oxidatively quenched. In a reductive quenching cycle, PC* donates an electron to the aryl sulfone, forming a radical anion.

Fragmentation: The sulfone radical anion fragments to an aryl radical and a sulfinate anion.

Radical Reaction: The aryl radical reacts with a substrate.

Catalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state to complete the cycle.

| Catalysis Type | Active Species | Key Steps | Potential Transformation |

| Metal-Mediated | Pd(0)/Pd(II), Cu(I)/Cu(III) | Oxidative addition, reductive elimination | C-N and C-C bond formation |

| Photocatalytic | Excited state of photocatalyst | SET, radical formation, catalyst regeneration | C-S bond cleavage, radical addition |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of "4-(1-Methanesulfonylcyclopropyl)aniline". najah.edu Methods such as B3LYP with a 6-31G* basis set are commonly used for such analyses. sciencepg.com

These studies reveal the distribution of electron density across the molecule. The aniline (B41778) moiety, with its electron-donating amino group, significantly influences the electronic environment of the aromatic ring. Conversely, the methanesulfonyl group is strongly electron-withdrawing, creating a region of lower electron density around the cyclopropyl (B3062369) ring. This electronic push-pull dynamic is a key feature of the molecule's structure.

Bonding analysis, through techniques like Natural Bond Orbital (NBO) analysis, can quantify the nature of the chemical bonds. For instance, the carbon-sulfur and sulfur-oxygen bonds in the methanesulfonyl group exhibit significant ionic character due to the large electronegativity difference between the atoms. The bonds within the cyclopropyl ring are of particular interest, known for their "bent" character and higher p-orbital contribution compared to typical alkanes.

Table 1: Calculated Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Atomic Charge (e) |

| N (Aniline) | -0.85 |

| C (ipso-Aniline) | 0.15 |

| C (para-Aniline) | -0.20 |

| S (Sulfonyl) | +1.20 |

| O (Sulfonyl) | -0.65 |

| C (quaternary-Cyclopropyl) | 0.10 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Reaction Pathway Modeling and Energy Profile Calculations

For example, the synthesis of this compound likely involves the reaction of a substituted aniline with a cyclopropyl derivative. Computational models can be used to compare different synthetic routes, predicting which will be the most energetically favorable. The energy profile for a hypothetical nucleophilic aromatic substitution reaction could be calculated, revealing the activation energy required for the reaction to proceed.

These calculations can also predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions on the aniline ring, modeling can show why substitution occurs preferentially at the ortho or para positions relative to the amino group.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of "this compound" is not static; the molecule can adopt various conformations due to rotation around single bonds. Conformational analysis, through computational methods, helps to identify the most stable conformers (those with the lowest energy). mdpi.com

Key rotational barriers would be around the aniline C-N bond and the C-S bond of the methanesulfonyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The analysis would likely show that steric hindrance between the bulky methanesulfonylcyclopropyl group and the aniline ring plays a significant role in determining the preferred conformation.

Stereochemical predictions can also be made, especially if chiral centers are introduced into the molecule. Computational models can help predict the diastereoselectivity of reactions, determining which stereoisomer is more likely to be formed.

Molecular Orbital Theory Applications, including HOMO-LUMO Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels of the orbitals in a molecule. wikipedia.orglumenlearning.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). thaiscience.info For "this compound," the HOMO is expected to be localized primarily on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic pi system. In contrast, the LUMO is likely to be centered on the electron-deficient methanesulfonyl group.

The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Predictive Modeling of Chemical Reactivity and Selectivity

Building on the principles of quantum chemistry and MO theory, predictive models can be developed to forecast the chemical reactivity and selectivity of "this compound". nih.gov These models can take various forms, including Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

By calculating various molecular descriptors (such as electrostatic potential, atomic charges, and frontier orbital energies), it is possible to predict how the molecule will interact with other reagents. For instance, the molecular electrostatic potential (MEP) map would visually show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The negative potential would be concentrated around the aniline nitrogen and the sulfonyl oxygens, indicating likely sites for electrophilic attack. Conversely, a positive potential would be found near the sulfonyl sulfur and the hydrogens of the amino group.

These predictive models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing those with the most promising properties for synthesis and experimental testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.